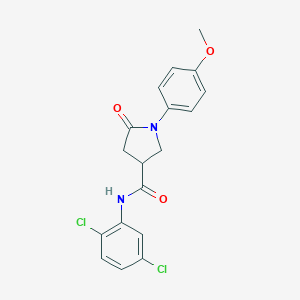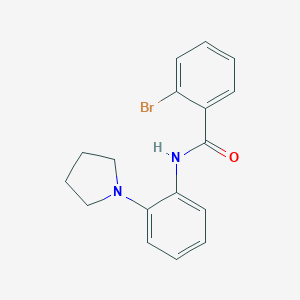
1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, isoxazole derivatives, and nitro compounds. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other pyrazole derivatives.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Studied for its properties in developing new materials.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the isoxazole moiety.
4-nitro-1,5-dimethyl-N-(3-isoxazolyl)-1H-pyrazole-3-carboxamide: Different substitution pattern on the isoxazole ring.
Uniqueness
1,5-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H11N5O4 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
1,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11N5O4/c1-5-4-7(13-19-5)11-10(16)8-9(15(17)18)6(2)14(3)12-8/h4H,1-3H3,(H,11,13,16) |
InChI Key |
IACFVRJZILONOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B279540.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B279541.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B279542.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B279544.png)
![3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B279545.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279546.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B279548.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B279549.png)

![5-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B279557.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B279562.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B279563.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B279567.png)

